molecular formula C11H17ClNO3P B13996881 Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate CAS No. 92017-23-7

Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate

Cat. No.: B13996881
CAS No.: 92017-23-7
M. Wt: 277.68 g/mol
InChI Key: XYPGQFRGBYZWIT-UHFFFAOYSA-N
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Description

Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate is an organophosphorus compound with the molecular formula C11H17ClNO3P and a molecular weight of 277.6843 g/mol This compound is characterized by the presence of a phosphoramidate group, which consists of a phosphorus atom bonded to an oxygen atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl N-(3-chloro-4-methylphenyl)phosphoramidate can be achieved through several methods. One common approach involves the nucleophilic attack of an amine onto a positively charged phosphorus atom, resulting in the formation of a phosphoramidate bond . The reaction typically involves the use of diethyl phosphoramidate bromide salt, which reacts with triethylamine to yield the desired product with the concomitant elimination of triethylammonium bromide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphoramidate group to a phosphine oxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphoramidates.

Scientific Research Applications

Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl N-(3-chloro-4-methylphenyl)phosphoramidate involves its interaction with molecular targets and pathways. The compound exerts its effects by forming stable phosphoryl bonds with target molecules, which can alter their function and activity . The specific molecular targets and pathways involved depend on the context of its application, such as its use in biological or industrial settings.

Comparison with Similar Compounds

Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

92017-23-7

Molecular Formula

C11H17ClNO3P

Molecular Weight

277.68 g/mol

IUPAC Name

3-chloro-N-diethoxyphosphoryl-4-methylaniline

InChI

InChI=1S/C11H17ClNO3P/c1-4-15-17(14,16-5-2)13-10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

XYPGQFRGBYZWIT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC1=CC(=C(C=C1)C)Cl)OCC

Origin of Product

United States

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